Glimepiride

Catalog No.
S528946
CAS No.
93479-97-1
M.F
C24H34N4O5S
M. Wt
490.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glimepiride

CAS Number

93479-97-1

Product Name

Glimepiride

IUPAC Name

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide

Molecular Formula

C24H34N4O5S

Molecular Weight

490.6 g/mol

InChI

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)

InChI Key

WIGIZIANZCJQQY-UHFFFAOYSA-N

SMILES

Array

solubility

73.6 [ug/mL] (The mean of the results at pH 7.4)
3.84e-02 g/L

Synonyms

1-(4-(2-(3-ethyl-4-methyl-2-oxo-3-pyrrolinecarboxamido)ethyl)phenylsulfonyl)-3-(4-methylcyclohexyl)urea, Amarel, Amaryl, glimepiride, glymepiride, HOE 490, HOE-490, Roname

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C

The exact mass of the compound Glimepiride is 490.22499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as partly miscible3.84e-02 g/l>73.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759809. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Sulfonylurea Compounds - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Glimepiride (CAS 93479-97-1) is a third-generation sulfonylurea that functions as a potent insulin secretagogue by selectively blocking ATP-sensitive potassium (K-ATP) channels in pancreatic beta cells. This mechanism stimulates insulin release to lower blood glucose levels, making it a key compound in type 2 diabetes research. Unlike its predecessors, Glimepiride also exhibits extrapancreatic effects, including enhancing insulin sensitivity in peripheral tissues. A critical procurement-relevant attribute is its classification as a Biopharmaceutics Classification System (BCS) Class II drug, defined by high membrane permeability but very poor, pH-dependent aqueous solubility (<0.004 mg/mL in acidic/neutral media), which presents specific challenges and opportunities in formulation and experimental design.

References

Substituting Glimepiride with other sulfonylureas like Glibenclamide (Glyburide) or Glipizide based on shared class is unreliable for reproducible research. Critical differences in hypoglycemic risk, cardiovascular effects, and receptor binding kinetics mean that such substitutions can introduce significant experimental variability. For instance, Glibenclamide demonstrates a blunted counterregulatory response to hypoglycemia, which Glimepiride does not, leading to different safety and physiological outcomes in *in vivo* models. Furthermore, the poor aqueous solubility of Glimepiride necessitates specific formulation and handling protocols that are not directly transferable from more soluble or differently formulated analogs. Therefore, specifying Glimepiride by its CAS number (93479-97-1) is essential for maintaining experimental consistency and avoiding confounding results driven by undocumented comparator substitutions.

Reduced Risk of Severe Hypoglycemia Compared to Glibenclamide (Glyburide)

In a large retrospective cohort study, Glimepiride was associated with a significantly lower risk of serious hypoglycemia compared to the widely used second-generation sulfonylurea, Glibenclamide (Glyburide). The adjusted hazard ratio for serious hypoglycemia for Glimepiride versus metformin was 3.28, while for Glibenclamide it was 3.95, indicating a 17% lower relative risk with Glimepiride. Another study confirms that Glibenclamide has a higher prevalence of hypoglycemia compared to Glimepiride.

Evidence DimensionAdjusted Hazard Ratio for Serious Hypoglycemia (vs. Metformin)
Target Compound Data3.28 (95% CI: 2.98, 3.62)
Comparator Or BaselineGlibenclamide (Glyburide): 3.95 (95% CI: 3.66, 4.26)
Quantified Difference17% lower adjusted hazard ratio than Glibenclamide
ConditionsRetrospective cohort study of oral antidiabetic monotherapy users.

For researchers conducting in vivo studies, selecting Glimepiride minimizes the risk of hypoglycemic events that can confound results, cause animal loss, and compromise study integrity.

Differentiated Counterregulatory Response Under Hypoglycemic Conditions vs. Glibenclamide

Glimepiride maintains normal physiological defenses against low blood sugar, unlike Glibenclamide. During controlled hypoglycemic clamps in healthy individuals, Glibenclamide significantly blunted the release of glucagon, a key counterregulatory hormone. In contrast, the glucagon response in subjects receiving Glimepiride was not significantly different from placebo. Furthermore, under hypoglycemia, C-peptide levels were significantly higher with Glibenclamide (0.5±0.2 nmol/L) compared to placebo (0.1±0.2 nmol/L), while Glimepiride did not cause a significant increase, indicating it is less likely to continue stimulating insulin secretion inappropriately when glucose is low.

Evidence DimensionC-Peptide Levels During Hypoglycemia (nmol/L)
Target Compound DataNot significantly different from placebo
Comparator Or BaselineGlibenclamide: 0.5 ± 0.2 (significantly higher than placebo's 0.1 ± 0.2)
Quantified DifferenceGlimepiride avoids the inappropriate insulin secretion stimulation seen with Glibenclamide during hypoglycemia.
ConditionsHyperinsulinemic-hypoglycemic clamp study in healthy, non-diabetic individuals.

This provides a mechanistic basis for Glimepiride's improved safety profile, making it a more precise tool for studying glucose metabolism without the confounding variable of impaired hormonal counterregulation.

Handling & Formulation: Overcoming Poor Aqueous Solubility for Reproducible Dosing

Glimepiride is practically insoluble in water, with a solubility of <0.004 mg/mL at 37°C in acidic or neutral pH, which increases only slightly to 0.02 mg/mL at pH >7. This necessitates specific formulation strategies for consistent bioavailability in research. Solid dispersion techniques offer a quantifiable solution. For example, forming a ternary solid dispersion with β-cyclodextrin and PVP K30 has been shown to drastically enhance both solubility and dissolution rate compared to the unprocessed compound. Nanosuspension formulations have demonstrated a 3.5 to 6.58-fold increase in in vitro saturation solubility compared to pure Glimepiride.

Evidence DimensionAqueous Solubility Enhancement
Target Compound DataUp to 6.58-fold increase via nanosuspension
Comparator Or BaselinePure Glimepiride: <0.004 mg/mL at neutral pH
Quantified DifferenceOver 6-fold solubility improvement with appropriate formulation.
ConditionsIn vitro saturation solubility studies using advanced formulation techniques like nanosuspensions.

Procuring pure, well-characterized Glimepiride is the critical first step for researchers who need to develop their own formulations (e.g., for specific animal models or cell culture media) to ensure reproducible exposure and reliable data.

In Vivo Models Requiring Sustained Glycemic Control with Lower Hypoglycemic Risk

For long-term animal studies of metabolic disease, Glimepiride is the right choice over Glibenclamide when the experimental goal is to maintain stable, long-acting glucose lowering while minimizing the incidence of severe hypoglycemia, which can act as a critical confounding event or lead to animal loss.

Physiological Studies on Hormonal Counterregulation to Hypoglycemia

Glimepiride is the appropriate tool for dissecting pancreatic beta-cell function when it is critical to preserve the body's natural glucagon response to falling glucose levels. Unlike Glibenclamide, it does not significantly blunt this key counterregulatory mechanism, allowing for a more accurate physiological assessment.

Development of Advanced Formulations for BCS Class II Compounds

As a well-characterized BCS Class II compound with extremely low aqueous solubility, Glimepiride serves as an ideal model compound for researchers developing and validating novel solubilization technologies, such as co-crystals, solid dispersions, or nanoparticle-based delivery systems, before applying them to new chemical entities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

490.22499137 Da

Monoisotopic Mass

490.22499137 Da

Heavy Atom Count

34

LogP

3.5

Appearance

Solid powder

Melting Point

207 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6KY687524K
24T6XIR2MZ

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Glimepiride is indicated for the management of type 2 diabetes in adults as an adjunct to diet and exercise to improve glycemic control as monotherapy. It may also be indicated for use in combination with metformin or insulin to lower blood glucose in patients with type 2 diabetes whose high blood sugar levels cannot be controlled by diet and exercise in conjunction with an oral hypoglycemic (a drug used to lower blood sugar levels) agent alone.[L10322]
Tandemact is indicated for the treatment of patients with type-2 diabetes mellitus who show intolerance to metformin or for whom metformin is contraindicated and who are already treated with a combination of pioglitazone and glimepiride.,
AVAGLIM is indicated in the treatment of type 2 diabetes mellitus patients who are unable to achieve sufficient glycaemic control on optimal dosage of sulphonylurea monotherapy, and for whom metformin is inappropriate because of contraindication or intolerance.

Pharmacology

Glimepiride stimulates the secretion of insulin granules from the pancreatic beta cells and improves the sensitivity of peripheral tissues to insulin to increase peripheral glucose uptake, thus reducing plasma blood glucose levels and glycated hemoglobin (HbA1C) levels. A multi-center, randomized, placebo-controlled clinical trial evaluated the efficacy of glimepiride (1–8 mg) as monotherapy titrated over 10 weeks compared with placebo in T2DM subjects who were not controlled by diet alone.[A177703] In this study, there was a reduction in fasting plasma glucose (FPG) by 46 mg/dL, post-prandial glucose (PPG) by 72 mg/dL, and HbA1c by 1.4% more than the placebo.[A177703] In another randomized study comprising of patients with T2DM receiving either placebo or one of the three doses (1, 4, or 8 mg) of glimepiride during a 14-week study period, all glimepiride regimens significantly reduced FPG, PPG, and HbA1c values (P < 0.001) compared to placebo by the end of the study period.[A177703] The 4- and 8-mg doses of glimepiride were more effective than the 1-mg dose; however, the 4-mg dose provided a nearly maximal antihyperglycemic effect.[A177703]
Glimepiride is a long-acting, third-generation sulfonylurea with hypoglycemic activity. Compared to other generations of sulfonylurea compounds, glimepiride is very potent and has a longer duration of action. This agent is metabolized by CYP2C9 and shows peroxisome proliferator-activated receptor gamma (PPARgamma) agonistic activity.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

ATC Code

A10BD06
A10BD04
A - Alimentary tract and metabolism
A10 - Drugs used in diabetes
A10B - Blood glucose lowering drugs, excl. insulins
A10BB - Sulfonylureas
A10BB12 - Glimepiride

Mechanism of Action

ATP-sensitive potassium channels on pancreatic beta cells that are gated by intracellular ATP and ADP. The hetero-octomeric complex of the channel is composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. Alternative splicing allows the formation of channels composed of varying subunit isoforms expressed at different concentrations in different tissues.[A177730] In pancreatic beta cells, ATP-sensitive potassium channels play a role as essential metabolic sensors and regulators that couple membrane excitability with glucose-stimulated insulin secretion (GSIS).[A177727] When there is a decrease in the ATP:ADP ratio, the channels are activated and open, leading to K+ efflux from the cell, membrane hyperpolarization, and suppression of insulin secretion.[A177727] In contrast, increased uptake of glucose into the cell leads to elevated intracellular ATP:ADP ratio, leading to the closure of channels and membrane depolarization. Depolarization leads to activation and opening of the voltage-dependent Ca2+ channels and consequently an influx of calcium ions into the cell.[A177727] Elevated intracellular calcium levels causes the contraction of the filaments of actomyosin responsible for the exocytosis of insulin granules stored in vesicles.[A177715] Glimepiride blocks the ATP-sensitive potassium channel by binding non-specifically to the B sites of both sulfonylurea receptor-1 (SUR1) and sulfonylurea receptor-2A (SUR2A) subunits as well as the A site of SUR1 subunit of the channel to promote insulin secretion from the beta cell.[A177715]

KEGG Target based Classification of Drugs

Transporters
ABC transporters
ABCC subfamily
ABCC8 (SUR1) [HSA:6833] [KO:K05032]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

684286-46-2
93479-97-1

Metabolism Metabolites

Glimepiride has known human metabolites that include Cyclohexylhydroymethylglimepiride.

Wikipedia

Glimepiride

Biological Half Life

The elimination half-life of glimepiride is approximately 5 to 8 hours, which can increase up to 9 hours following multiple doses.

Use Classification

Human drugs -> Tandemact -> EMA Drug Category
Drugs used in diabetes -> Human pharmacotherapeutic group
Human drugs -> Avaglim -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Glimepiride not inferior to linagliptin? No, even superior from a public health perspective

Alberto Donzelli, Giulia Giudicatti, Giulio Mariani
PMID: 33706484   DOI: 10.19191/EP20.5-6.P321.005

Abstract




Cost-effectiveness analysis of empagliflozin compared with glimepiride in patients with Type 2 diabetes in China

Ahmed Salem, Peng Men, Mafalda Ramos, Yan-Jun Zhang, Anastasia Ustyugova, Mark Lamotte
PMID: 33576249   DOI: 10.2217/cer-2020-0284

Abstract

The study assesses the cost-effectiveness of empagliflozin versus glimepiride in patients with Type 2 diabetes and uncontrolled by metformin alone in China, based on the EMPA-REG H2H-SU trial.
A calibrated version of the IQVIA Core Diabetes Model was used. Cost of complications and utility were taken from literature. The Chinese healthcare system perspective and 5% discounting rates were applied.
Empagliflozin+metformin provides additional quality-adjusted life-years (0.317) driven by a reduction in the number of cardiovascular and renal events, for an additional cost of $1382 (CNY9703) compared with glimepiride+metformin.
Empagliflozin is cost-effective treatment versus glimepiride applying a threshold of $30,290 (CNY212,676).


Chronopharmacology of the alpha-lipoic acid/nifedipine/glimepiride combination in the amelioration of retinopathy in rats

Michael Ikechukwu Oraebosi, Temidayo Olutoyin Olurishe, Sherifat Bola Anafi, Mohammed Bisalla
PMID: 33356611   DOI: 10.1080/07420528.2020.1866004

Abstract

Time of drug administration affects both the kinetics and dynamics of medications. This study investigated diurnal efficacy of alpha-lipoic acid (ALA), nifedipine, and glimepiride combination in the treatment of diabetic retinopathy. The study design comprised seven groups of rats, with groups 1 and 2 serving as non-diabetic and diabetic controls, respectively, receiving 1 ml/kg distilled water. All other groups were diabetic, and received 10 mg/kg glimepiride at 20:00 h. Groups 4-7 also received 20 mg/kg nifedipine at 08:00 h. In addition, groups 5-7 received 100 mg/kg ALA at 08:00 h, 14:00 h, and 20:00 h, respectively. Oral drug administration was for 28 days during which fasting and random blood glucose sampling were done weekly at 07:30 h and 13:30 h, respectively. On the 29
day, rats were euthanized; blood was collected via the jugular veins for determination of serum ocular markers like magnesium, cholesterol, and triglyceride. Furthermore, the eyes were excised and their relative organ/body weight ratios determined. The right eyes were persevered in phosphate buffer for homogenization and determination of retina antioxidant profile (MDA, SOD, CAT, GSH), while the left eyes were preserved in formalin for histological examination. Results showed that treatment with ALA and glimepiride at 20:00 h along with nifedipine at 08:00 h resulted in better prognosis than other treatment groups and with improved glycemic control. Also, all their serum markers for retinopathy, organ weight, and histology did not differ significantly from that of the non-diabetic rats. Findings imply that diurnal efficacy in alpha-lipoic acid, nifedipine and glimepiride combination ameliorates diabetic retinopathy in rats and may be beneficial in the treatment of diabetic retinopathy.


Fournier's gangrene with dapagliflozin in a rural hospital: a case report

Ali Elbeddini, Yasamin Tayefehchamani, Michelle Davey, Jodi Gallinger, Naushin Hooda, Ahmed Aly, Dawn Erickson, Stephanie Lee
PMID: 33526523   DOI: 10.1136/bcr-2020-237784

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used for treatment of type 2 diabetes, are associated with risk of urogenital infections. FDA issued a black box warning about multiple case reports of Fournier's gangrene (FG) observed in patients taking SGLT2 inhibitors. FG is a type of necrotising fasciitis that occurs in the anogenital area. We report a case of a 71-year-old woman with type 2 diabetes on dapagliflozin, presenting with foul-smelling discharge and a large abscess in the perianal area. Her risk factors for FG included her advanced age, obesity, diabetes and trauma to the site. During her stay, dapagliflozin was discontinued and she received procedural debridement, wound care and broad-spectrum intravenous antibiotics. Due to possible association between FG and SGLT2 inhibitors, patients presenting with signs and symptoms of FG who are taking SGLT2 inhibitors should be examined for infection in the urogenital area and treated promptly.


Continuous adsorptive removal of glimepiride using multi-walled carbon nanotubes in fixed-bed column

Ismail Badran, Obada Qut, Abdallah D Manasrah, Murad Abualhasan
PMID: 33219502   DOI: 10.1007/s11356-020-11679-y

Abstract

Water pollution by emerging pollutants such as pharmaceutical and personal care products is one of today's biggest challenges. The presence of these emerging contaminants in water has raised increasing concern due to their frequent appearance and persistence in the aquatic ecosystem and threat to health and safety. The antidiabetic drug glimepiride, GPD, is among these compounds, and it possesses adverse effects on human health if not carefully administered. Several conventional processes were proposed for the elimination of these persistent contaminants, and adsorption is among them. Therefore, in this study, the adsorptive removal of GPD from water using multi-walled carbon nanotubes (MWCNT) supported on silica was explored on a fixed-bed column. The effects of bed-height, solution pH, and flow rate on the adsorptive removal of GPD were investigated. The obtained adsorption parameters using Sips, Langmuir, and Freundlich models were used to investigate the continuous adsorption. The results showed that the drug removal is improved with the increasing bed height; however, it decreased with the flow rate. The effect of pH indicated that the adsorption is significantly affected and increased in acidic medium. The convection-dispersion model coupled with Freundlich isotherm was developed and used to describe the adsorption breakthrough curves. The maximum adsorption capacity (q
) was 275.3 mg/g, and the axial dispersion coefficients were ranged between 3.5 and 9.0 × 10
m
/s. The spent adsorbent was successfully regenerated at high pH by flushing with NaOH.


Sensitive detection of antidiabetic compounds and one degradation product in wastewater samples by a new SPE-LC-MS/MS method

Vasile-Ion Iancu, Roxana-Elena Scutariu, Florentina-Laura Chiriac, Gabriel-Lucian Radu
PMID: 33471573   DOI: 10.1080/10934529.2021.1873671

Abstract

As environment emerging contaminants of anthropogenic origin, antidiabetic drugs are present in the range of high ng/L to ng/mL in the influent and the effluent of the waste water treatment plant (WWTP). The metformin compound is the most used hypoglycemic agent in the world. The aim of this study was to develop a new analytic method, based on solid phase extraction followed by liquid chromatography coupled with mass spectrometric detector (SPE-LC-MS/MS), for identification and quantification of 5 antidiabetic compounds (glibenclamide/glyburide, glimepiride, metformin, glipizide, guanyl urea, gliclazide) and one degradation product (guanyl urea). The investigated environmental samples were the influent and the effluent of four urbans WWTP's. By validating of the analytical method, it was obtained low LOQ's (0.2-4.5 ng/L), satisfactory recovery rates (53.6-116.8%), and corresponding performance parameters: inter-day precision (4.9-8.4%) and reproducibility (11.3-14.6%). The concentrations of antidiabetics were as follow in influent and effluent: metformin 76-2041ng/L and 2-206ng/L, gliclazide (14.1-42.4 ng/L, and 3.3-19.1), glipizide (7.5-11.2 ng/L and 6.5-10ng/L), guanyl urea (6.2-7.3 and 8.3-21.3 ng/L). The efficiency of elimination of the antidiabetics in WWTP's was maximum for metformin (67.6-98.5%), followed, by gliclazide (72.9-78.2%). The lowest elimination efficiency was calculated for glipizide (10.7-13.3%). The guanyl urea undergoes a formation process (74.5-84.2%) in effluent, from the metformin contained in influent.


Impacts of early insulin treatment vs glimepiride in diabetic patients with background metformin therapy: A nationwide retrospective cohort study

Fu-Shun Yen, Chih-Cheng Hsu, Yuan-Chih Su, James Cheng-Chung Wei, Chii-Min Hwu
PMID: 33655987   DOI: 10.1097/MD.0000000000025085

Abstract

Type 2 diabetes mellitus (T2DM) is a progressive disease. After metformin failure, the addition of insulin or sulfonylureas might increase the risk of hypoglycemia and cardiovascular (CV) morbidity. Here, the risk of all-cause mortality was compared between early insulin treatment and glimepiride use in T2DM patients with background metformin therapy.We conducted a 9-year retrospective cohort study from the population-based National Health Insurance Research Database in Taiwan. A total of 2054 patients with T2DM under insulin or glimepiride treatment were enrolled during 2004 to 2012. Overall event rates of all-cause mortality were compared between 1027 insulin users and 1027 matched glimepiride users.After the propensity score matching, the mortality rates were 72.5 and 4.42 per 1000 person-years for insulin users and glimepiride users. The adjusted hazard ratio of mortality was 14.47 (95% CI: 8.64-24.24; P value <.001) as insulin compared with glimepiride users. The insulin users had significantly higher risk of CV death (adjusted hazard ratio 7.95, 95% CI 1.65-38.3, P = .01) and noncardiovascular death (adjusted hazard ratio 14.9, 95% CI 8.4-26.3, P < .001).The nationwide study demonstrated that metformin plus insulin therapy was associated with higher risk of all-cause mortality.


[Starting insulin or not? And if so, which basal insulin?]

C J Tack, F A van de Laar
PMID: 33201616   DOI:

Abstract

A 55-year-old patient with a BMI of 30 kg/m2 is referred for uncontrolled type 2 diabetes mellitus. His HbA1c-concentration is 71 mmol/mol, despite an initial 8% weight loss and treatment with metformin and glimepiride. The general practitioner proposes to start with insulin, but the patient refuses. We discuss whether there is a good alternative for insulin such as more weight loss and the addition of more drugs. Our patient then changes his mind and agrees to start insulin treatment. Basal insulin is usually recommended in cases like this.Since there are no significant differences between different types of available basal insulin, it seems reasonable to take price into account. Our patient achieved reasonable glucose control without weight gain using a combination of basal insulin and a GLP-1 receptor agonist.


Pharmacokinetic/Pharmacodynamic Interactions Between Evogliptin and Glimepiride in Healthy Male Subjects

Hyounggyoon Yoo, Yun Kim, In-Jin Jang, Kyung-Sang Yu, SeungHwan Lee
PMID: 33262578   DOI: 10.2147/DDDT.S275343

Abstract

Evogliptin, a dipeptidyl peptidase-4 inhibitor, and glimepiride, a sulfonylurea, are used to treat type 2 diabetes mellitus. In this study, we aimed to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) interactions between evogliptin and glimepiride.
A randomized, open-label, 3-period, 3-treatment, 2-sequence crossover study was conducted in healthy male subjects. During each period, subjects received multiple doses of evogliptin 5 mg alone (EVO), glimepiride 4 mg alone (GLI), or a combination of the two (EVO+GLI). Serial blood and urine samples were collected 168 and 24 h post dosing, respectively, for PK and PD analyses.
Thirty-four subjects completed the study. The co-administration of evogliptin and glimepiride did not alter their plasma and urine PK profiles. For evogliptin, the geometric mean ratio (GMR) (90% confidence intervals) for the maximum plasma concentrations at steady-state (C
) and the area under the curve during dosing interval at steady-state (AUC
) of EVO+GLI to E were 1.02 (0.98-1.06) and 0.97 (0.95-1.00), respectively. For glimepiride, the corresponding values of EVO+GLI to GLI were 1.08 (1.01-1.17) and 1.08 (1.02-1.14), respectively. All values were within the regulatory bioequivalence criteria of 0.8-1.25. Glucose excursion decreased with the co-administration of evogliptin and glimepiride compared with that observed with the evogliptin or glimepiride monotherapy.
Evogliptin and glimepiride had no PK interactions when co-administered, while the combination therapy showed an additive glucose-lowering effect compared to those of evogliptin or glimepiride monotherapy.


Cardiovascular safety of Glimepiride: An indirect comparison from CAROLINA and CARMELINA

Sujoy Ghosh, Pradip Mukhopadhyay, Prabhakar Pandey, Purushottam Chatterjee, Kaushik Pandit
PMID: 33213193   DOI: 10.1177/1479164120973653

Abstract

Despite having unquestionable glucose lowering efficacy, current guidelines no more favour the uses of sulphonylureas for CV safety concern, except when cost is an issue. However, formal cardiovascular outcome trial (CVOT) is not available.
We performed an indirect treatment comparison to find the hazard ratio for 3-point MACE, all-cause death, CV death and non-CV death between glimepiride and placebo based on two large CVOTs which established the CV safety of linagliptin (CARMELINA and CAROLINA).
Glimepiride was shown to have a non-inferior risk compared to placebo for 3-point MACE (HR 1.04, 95% CI 0.850, 1.274), all-cause mortality (HR 1.08, 95% CI 0.880, 1.317), CV death (HR 0.96, 95% CI 0.732, 1.259), and non-CV death (HR 1.24, 95% CI 0.893, 1.733).
Cardiovascular safety of glimepiride is re-assuring and may help patients with type 2 diabetes world-over to avail the benefit of this affordable efficacious medication.


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